3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a dihydro-1H-1,2,4-triazol-5-one core structure. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:
- 3-tert-butyl-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-tert-butyl-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
These compounds share the triazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-tert-butyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)8-11-12-9(14)13(8)6-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWPMTUNAMLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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